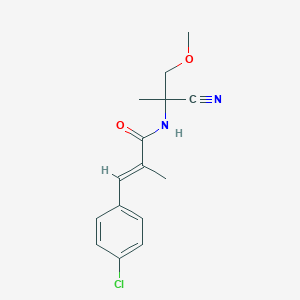

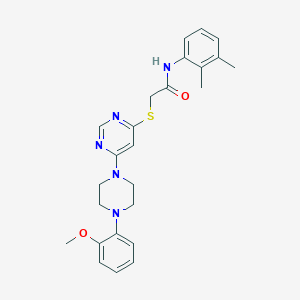

![molecular formula C12H15N3O2 B2743129 5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2309707-92-2](/img/structure/B2743129.png)

5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . These derivatives are appreciated for their wide range of biological qualities . They have been extensively studied in the biomedical field, leading to the discovery of various inhibitors and receptor antagonists .

Synthesis Analysis

The synthesis of these derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained . These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . The reaction resulted in 11 different pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives .Molecular Structure Analysis

The molecular structure of these derivatives was analyzed using IR and NMR spectroscopy . The IR spectrum showed peaks at 1682, 1723 (C=O), and 3344 (NH) cm-1 . The 1H NMR spectrum showed various peaks, including 2.37 (3H, s, CH3); 3.84 (3H, s, OCH3); 6.88 (1H, s, H-3); 7.56 (1H, d, J = 4.8 H-6); 11.69 (1H, br. s, NH) .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives were analyzed using IR and NMR spectroscopy . The IR spectrum showed peaks at 1682, 1723 (C=O), and 3344 (NH) cm-1 . The 1H NMR spectrum showed various peaks, including 2.37 (3H, s, CH3); 3.84 (3H, s, OCH3); 6.88 (1H, s, H-3); 7.56 (1H, d, J = 4.8 H-6); 11.69 (1H, br. s, NH) .Mechanism of Action

Future Directions

The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p-CF3 group could be important for efficiency . With theoretical ADMET studies of pyrazolopyrazine derivatives, pharmacokinetic phases were predicted to be suitable . This suggests that these derivatives have potential significance in combinatorial and medicinal chemistry .

properties

IUPAC Name |

5-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c16-12-11-1-4-13-15(11)6-5-14(12)9-10-2-7-17-8-3-10/h1,4-6,10H,2-3,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJZBLBITLGEQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=CN3C(=CC=N3)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

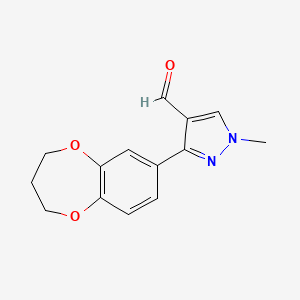

![1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2743055.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2743060.png)

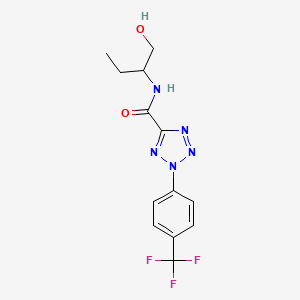

![2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2743063.png)

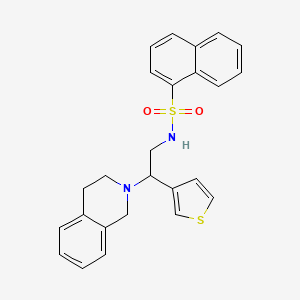

![N-Methyl-N-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2743065.png)